(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule It features a pyrimidine core substituted with a benzylidene group and a bromo-prop-2-en-1-yloxy benzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions:
Benzylidene Formation: The benzylidene group is introduced via a Knoevenagel condensation reaction between the pyrimidine derivative and the appropriate benzaldehyde.
Bromo-prop-2-en-1-yloxy Group Addition: The final step involves the nucleophilic substitution reaction to introduce the bromo-prop-2-en-1-yloxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include epoxides or carboxylic acids.
Reduction: Products include the corresponding alcohols or alkanes.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs.
Biological Probes: It can be used in the design of probes for studying biological processes.
Industry
Coatings: The compound can be used in the formulation of advanced coatings with specific properties.
Electronics: It can be used in the development of organic electronic materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of the 4-methylphenyl group in (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione distinguishes it from similar compounds, potentially offering unique interactions and properties.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c1-3-10-28-18-9-6-14(12-17(18)22)11-16-19(25)23-21(27)24(20(16)26)15-7-4-13(2)5-8-15/h3-9,11-12H,1,10H2,2H3,(H,23,25,27)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJGVWQAHJSIMD-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC=C)Br)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC=C)Br)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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